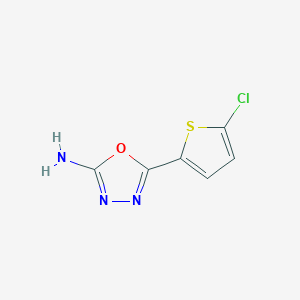
4-Bromo-5,7-dimethylquinoline
Descripción general
Descripción
“4-Bromo-5,7-dimethylquinoline” is a chemical compound with the empirical formula C11H10BrN . It has a molecular weight of 236.11 . The compound is sold in solid form .
Synthesis Analysis
The synthesis of quinoline derivatives like “this compound” often involves α,β-unsaturated aldehydes . Various synthetic approaches have been reported, including traditional and green synthetic methods . These methods utilize multicomponent one-pot reactions and solvent-free reaction conditions, often promoted by microwave and ultraviolet irradiation .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the SMILES string BrC1=C(C(C)=CC(C)=C2)C2=NC=C1 .
Chemical Reactions Analysis
Quinoline and its derivatives, including “this compound”, exhibit chemical reactivity similar to the benzene and pyridine ring system . They undergo nucleophilic and electrophilic substitution reactions .
Physical And Chemical Properties Analysis
“this compound” is a solid compound . It has a molecular weight of 236.11 and an exact mass of 191.05000 . The compound has one hydrogen bond acceptor and no hydrogen bond donors .
Aplicaciones Científicas De Investigación
Tyrosine Kinase Inhibitors
4-Bromo-5,7-dimethylquinoline derivatives have been explored for their potent inhibitory effects on the tyrosine kinase activity of the epidermal growth factor receptor (EGFR), which is a critical target in cancer therapy. For example, PD 153035, a related quinazoline derivative, has shown to be a very potent inhibitor of EGFR tyrosine kinase, suggesting that modifications on the quinazoline scaffold, like those in this compound, could lead to the development of highly effective cancer therapeutics (Bridges et al., 1996).
Photolabile Protecting Groups
Brominated hydroxyquinoline, a compound structurally related to this compound, has been utilized as a photolabile protecting group for carboxylic acids. It exhibits greater single photon quantum efficiency than other caging groups and shows promise for multiphoton-induced photolysis in vivo, indicating its potential for controlled release of biological messengers (Fedoryak & Dore, 2002).
Synthesis of Biologically Active Compounds
The compound also serves as an important intermediate in the synthesis of various biologically active molecules. For instance, bromo-4-iodoquinoline, which can be synthesized from derivatives of this compound, is a key intermediate for the synthesis of potent compounds like GSK2126458, showcasing its significance in pharmaceutical synthesis (Wang et al., 2015).
Safety and Hazards
Propiedades
IUPAC Name |
4-bromo-5,7-dimethylquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrN/c1-7-5-8(2)11-9(12)3-4-13-10(11)6-7/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLXVUFILQVHTOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC=CC(=C2C(=C1)C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10653682 | |
| Record name | 4-Bromo-5,7-dimethylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10653682 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1070879-33-2 | |
| Record name | 4-Bromo-5,7-dimethylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10653682 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



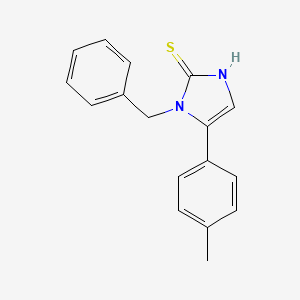
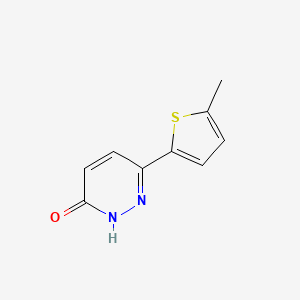
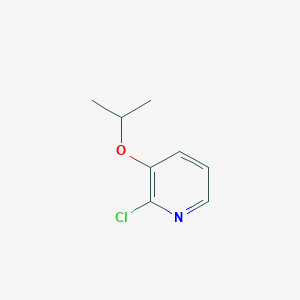
![5-[4-(Methylthio)phenyl]-1,3,4-oxadiazol-2-amine](/img/structure/B1517370.png)
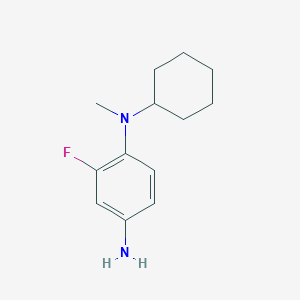

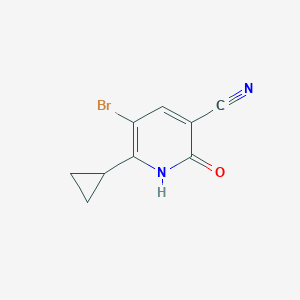
![5-amino-1-tert-butyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1517375.png)
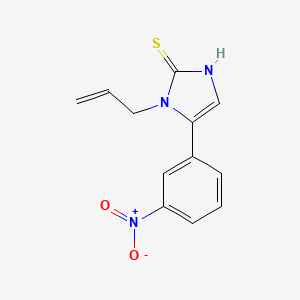
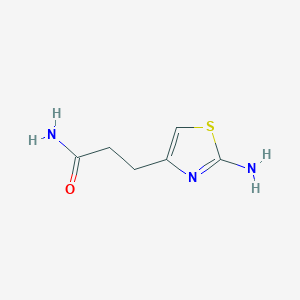
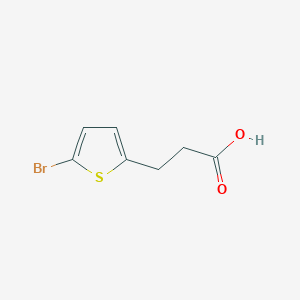
![[6-(Tert-butoxy)pyridin-3-yl]methanamine](/img/structure/B1517384.png)
